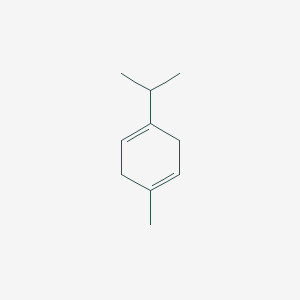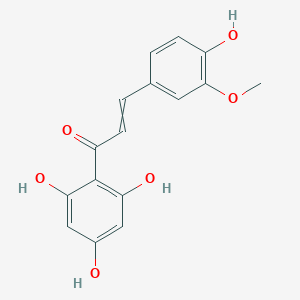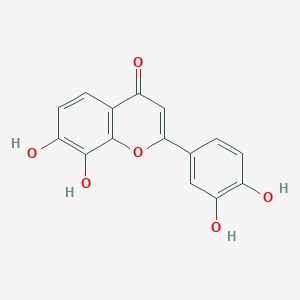
3',4',7-Trihydroxyisoflavone
Overview
Description
It is a prototypical inhibitor of the tautomerase activity of macrophage migration inhibitory factor (MIF) . This compound has gained attention due to its potential therapeutic applications, particularly in the field of immunopharmacology.
Mechanism of Action
Target of Action
3’,4’,7-Trihydroxyisoflavone, a major metabolite of Daidzein, primarily targets the Melanocortin 1 Receptor (MC1R) and acts as an ATP-competitive inhibitor of Cot (Tpl2/MAP3K8) and MKK4 . MC1R plays a crucial role in the regulation of melanogenesis, a process that produces melanin, the primary determinant of skin and hair color . Cot and MKK4 are kinases involved in various cellular processes, including inflammation and cell proliferation .
Mode of Action
3’,4’,7-Trihydroxyisoflavone interacts with its targets by inhibiting their activity. It directly binds to MC1R, competing with α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting α-MSH-induced melanogenesis . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of Cot and MKK4, preventing these kinases from phosphorylating their substrates .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .
Pharmacokinetics
It is known that the compound is a metabolite of daidzein , suggesting that it may be produced in the body following the consumption of foods containing Daidzein, such as soy products .
Result of Action
The primary result of 3’,4’,7-Trihydroxyisoflavone’s action is the suppression of melanin production . By inhibiting MC1R, it prevents the α-MSH-induced production of melanin in both mouse B16F10 cells and human epidermal melanocytes . This suggests a potential protective role for 3’,4’,7-Trihydroxyisoflavone against melanogenesis .
Action Environment
The action of 3’,4’,7-Trihydroxyisoflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as Daidzein, can affect its production and availability . Additionally, the compound’s action may be influenced by the specific cellular environment, including the presence of other signaling molecules and the overall state of the cell .
Biochemical Analysis
Biochemical Properties
3’,4’,7-Trihydroxyisoflavone interacts with several enzymes and proteins in cells. It inhibits tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .
Cellular Effects
3’,4’,7-Trihydroxyisoflavone has been shown to have significant effects on various types of cells. It inhibits α-melanocyte-stimulating hormone (MSH)-induced intracellular and extracellular melanin production in B16F10 cells by directly targeting melanocortin 1 receptor (MC1R) . It also suppresses UVB-induced cyclooxygenase 2 (COX-2) expression through the inhibition of NF-κB transcription activity in mouse skin epidermal JB6 P+ cells .
Molecular Mechanism
3’,4’,7-Trihydroxyisoflavone exerts its effects at the molecular level through several mechanisms. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .
Temporal Effects in Laboratory Settings
It has been shown to suppress the incidence and multiplicity of UVB-induced tumors in hairless mouse skin .
Metabolic Pathways
3’,4’,7-Trihydroxyisoflavone is involved in the metabolism of daidzein or daidzin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orita-13 involves the use of chromene scaffoldsThe reaction conditions often involve the use of cyanoacetamide chemistry to provide diversely substituted chromenes .
Industrial Production Methods: While specific industrial production methods for Orita-13 are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Orita-13 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield various hydroxy derivatives.
Scientific Research Applications
Orita-13 has several scientific research applications, including:
Comparison with Similar Compounds
Chromen-4-one Inhibitors: These compounds share a similar chromene scaffold and inhibit MIF activity.
Flavonoids: Compounds like quercetin and kaempferol have structural similarities and exhibit similar biological activities.
Uniqueness of Orita-13: Orita-13 is unique due to its specific inhibition of MIF tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying MIF-related biological processes and developing targeted therapies .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGKOOLFLYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022451 | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-63-2 | |
| Record name | 3′,4′,7-Trihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















